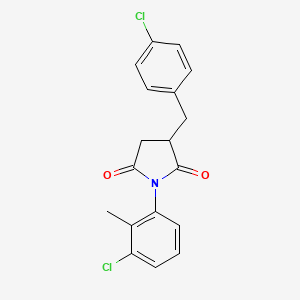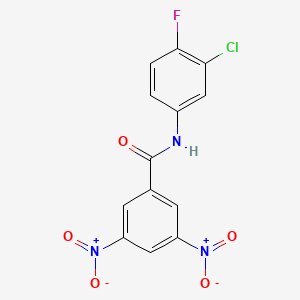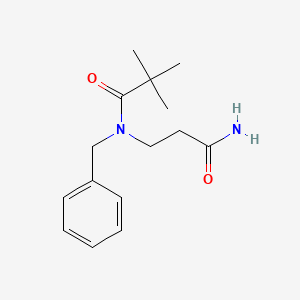
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
CCMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCMP has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CCMP has also been studied for its potential use as an antifungal agent.
In material science, CCMP has been used as a building block for the synthesis of novel polymers. These polymers have shown promising properties for use in various applications, including drug delivery, tissue engineering, and sensors.
Mecanismo De Acción
The mechanism of action of CCMP is not yet fully understood. It is believed that CCMP exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. CCMP has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
CCMP has been shown to have both biochemical and physiological effects. In vitro studies have shown that CCMP can induce apoptosis in cancer cells, while in vivo studies have shown that CCMP can inhibit tumor growth. CCMP has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anticancer activity has been well-established. However, CCMP also has some limitations. Its mechanism of action is not yet fully understood, and its toxicity profile has not been fully characterized.
Direcciones Futuras
There are several future directions for research on CCMP. One area of research could be to further explore its mechanism of action and identify potential targets for its anticancer activity. Another area of research could be to optimize the synthesis method of CCMP to improve its yield and purity. Additionally, further studies are needed to fully characterize the toxicity profile of CCMP. Finally, CCMP could be further studied for its potential applications in material science, including the synthesis of novel polymers with unique properties.
Métodos De Síntesis
CCMP can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylbenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with succinic anhydride to form the final product, CCMP.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOGXZKJDUBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![methyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4936722.png)
![11-(4-hydroxy-3-iodo-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4936739.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)



![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)

![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)
